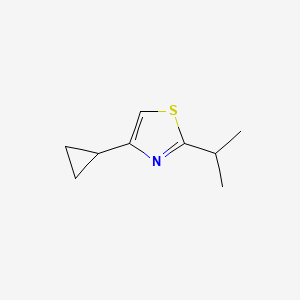

4-Cyclopropyl-2-isopropylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

4-cyclopropyl-2-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C9H13NS/c1-6(2)9-10-8(5-11-9)7-3-4-7/h5-7H,3-4H2,1-2H3 |

InChI Key |

MXNZCBDWXJFYOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CS1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Cyclopropyl 2 Isopropylthiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole core have been relied upon for over a century, offering robust and versatile pathways to a wide array of derivatives.

Hantzsch Thiazole Synthesis and Variants

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone of thiazole chemistry. The archetypal reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of 4-Cyclopropyl-2-isopropylthiazole, this would involve the reaction between 1-bromo-1-cyclopropylethanone and isobutyrothioamide.

The mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

While no direct literature detailing the Hantzsch synthesis of this compound was identified, the synthesis of analogous compounds provides a clear blueprint. For instance, the synthesis of dicyclopropyl-thiazole derivatives has been successfully achieved through this method, reacting a dicyclopropyl-substituted α-bromoketone with a suitable thioamide. nih.gov This demonstrates the viability of the Hantzsch approach for incorporating cyclopropyl (B3062369) groups at the C4 position of the thiazole ring.

Variants of the Hantzsch synthesis often involve modifications to the reaction conditions or the use of different starting materials to improve yields or accommodate a wider range of functional groups. These can include the use of different halogenating agents for the ketone or the in situ formation of the thioamide.

Cyclization Reactions of Thioamides with α-Haloketones

This method is fundamentally the same as the Hantzsch synthesis but is often discussed separately to emphasize the key bond-forming step. The reaction's success hinges on the reactivity of the two primary components: the thioamide and the α-haloketone.

In the context of synthesizing this compound, the key precursors would be isobutyrothioamide and an α-halo cyclopropyl ketone, such as 1-chloro-1-cyclopropylethanone or 1-bromo-1-cyclopropylethanone. The choice of halogen can influence the reaction rate, with bromoketones generally being more reactive than chloroketones.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or a similar protic solvent, and may be heated to facilitate the reaction. The synthesis of 4-isopropylthiazole (B170079) derivatives has been documented through the cyclization of the corresponding thioamide with a suitable α-haloketone, underscoring the feasibility of this approach for constructing the 2-isopropylthiazole (B97041) core. nih.gov The primary challenge in the synthesis of the target molecule lies in the preparation and stability of the 1-halo-1-cyclopropylethanone precursor.

Modern Synthetic Strategies and Green Chemistry Considerations

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These modern strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of thiazole synthesis, microwave-assisted heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.

The application of microwave energy to the Hantzsch synthesis of thiazoles has been well-documented. For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole was successfully achieved by reacting o-chloroacetophenone, iodine, and thiourea (B124793) under microwave irradiation. nih.gov This reaction proceeds rapidly and in high yield, demonstrating the potential of this green chemistry approach.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. These systems are particularly well-suited for reactions that are exothermic or involve hazardous intermediates.

While a complete continuous-flow synthesis of this compound has not been reported, the synthesis of key intermediates using this technology has been demonstrated. For instance, a continuous-flow method for the synthesis of arylthio-cyclopropyl carbonyl compounds has been developed. mdpi.com This approach could be adapted to produce a cyclopropyl ketone precursor, which could then be halogenated and reacted in a subsequent flow reactor with a thioamide to form the thiazole ring. This modular approach allows for the optimization of each reaction step independently.

Solvent-Free and Catalytic Approaches

The development of solvent-free and catalytic reactions is a key pillar of green chemistry, aiming to reduce the environmental impact of chemical synthesis. Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to significant reductions in waste.

The Hantzsch thiazole synthesis can often be performed under solvent-free conditions, particularly with the aid of microwave irradiation. This approach not only reduces solvent use but can also simplify product purification.

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound hinges on the careful construction of key precursors that enable the formation of the thiazole ring system. This process, known as thiazole annulation, involves the reaction of a thioamide with an α-haloketone or an equivalent electrophile.

Synthesis of Key Intermediates for Thiazole Annulation

The foundational step in the synthesis of this compound is the preparation of the necessary building blocks. One common approach involves the synthesis of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione. This intermediate can then be reacted with various reagents to form the desired thiazole ring. For instance, condensation with triethyl orthoformate yields 1-(4-trifluoromethyl-2-methylthio-phenyl)-3-cyclopropyl-2-ethoxymethylenepropane-1,3-dione. google.com This intermediate is then poised for reaction with a source of sulfur and nitrogen to complete the thiazole ring.

Another critical intermediate is 4-isopropylthiazole-2-carbohydrazide. This compound serves as a versatile precursor for the synthesis of various derivatives. nih.gov It can be derived from the corresponding ester, which is in turn synthesized through the condensation of isobutyramide (B147143) with an appropriate α-haloketone. The hydrazide functionality allows for the subsequent introduction of various substituents, leading to a diverse array of thiazole derivatives. nih.gov

| Intermediate | Precursor(s) | Reagent(s) | Reference |

| 1-(4-trifluoromethyl-2-methylthio-phenyl)-3-cyclopropyl-2-ethoxymethylenepropane-1,3-dione | 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione | Triethyl orthoformate | google.com |

| 4-isopropylthiazole-2-carbohydrazide | 4-isopropylthiazole-2-carboxylate | Hydrazine hydrate | nih.gov |

Functionalization of the Thiazole Core

Once the thiazole ring is formed, further modifications can be introduced to modulate the properties of the final compound. The functionalization of the thiazole core can be achieved through various organic reactions. For instance, the carbohydrazide (B1668358) group in 4-isopropylthiazole-2-carbohydrazide can be converted into other functional groups such as oxadiazoles (B1248032) and triazoles. nih.gov This derivatization allows for the exploration of a wider chemical space and the potential discovery of compounds with enhanced biological activities.

The presence of a halogen atom on the thiazole ring can serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the thiazole ring. The choice of catalyst and reaction conditions is critical to ensure high yields and selectivity in these transformations.

Optimization of Synthetic Yields and Selectivity in Thiazole Formation

The efficiency of thiazole synthesis is often dependent on the reaction conditions employed. The optimization of these parameters is crucial to maximize the yield of the desired product and minimize the formation of side products. Factors such as solvent, temperature, and the choice of base can have a significant impact on the outcome of the reaction.

In the synthesis of 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole, a key intermediate for some related compounds, the pH of the reaction mixture was found to be a critical parameter. google.com By adjusting the pH to a range of 3.0 to 5.0, the formation of the desired isoxazole (B147169) was favored. google.com This highlights the importance of controlling the reaction environment to achieve high selectivity.

The choice of solvent can also influence the reaction rate and yield. In the Hantzsch thiazole synthesis, polar solvents such as ethanol or dimethylformamide (DMF) are often used to facilitate the dissolution of the reactants and promote the reaction. The temperature of the reaction is another important variable to consider. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, a careful balance must be struck to achieve the optimal outcome.

| Parameter | Optimized Condition | Effect | Reference |

| pH | 3.0 - 5.0 | Increased selectivity for the desired product | google.com |

| Solvent | Ethanol or DMF | Improved solubility of reactants and reaction rate | |

| Temperature | Varies depending on specific reaction | Balances reaction rate and byproduct formation |

The development of efficient and selective synthetic methods for this compound and its derivatives is an ongoing area of research. The strategies outlined in this article provide a foundation for the synthesis of these complex molecules and pave the way for the discovery of new compounds with potential applications in various fields.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiazole (B1198619) Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In a hypothetical analysis of 4-Cyclopropyl-2-isopropylthiazole, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the cyclopropyl (B3062369) and isopropyl groups, as well as the lone proton on the thiazole ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, including those in the thiazole ring and the alkyl substituents.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH | Septet | 1H |

| Isopropyl CH₃ | Doublet | 6H |

| Thiazole H-5 | Singlet | 1H |

| Cyclopropyl CH | Multiplet | 1H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Thiazole C2 | ~170-180 |

| Thiazole C4 | ~145-155 |

| Thiazole C5 | ~110-120 |

| Isopropyl CH | ~30-40 |

| Isopropyl CH₃ | ~20-25 |

| Cyclopropyl CH | ~10-15 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity and Overlap Resolution

To unambiguously assign the proton and carbon signals, especially in cases of signal overlap, two-dimensional NMR techniques would be crucial. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, for instance, showing the coupling between the isopropyl methine proton and the methyl protons. A Heteronuclear Single Quantum Coherence (HSQC) experiment would then correlate the proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the presence of carbon, hydrogen, nitrogen, and sulfur in their expected ratios.

Expected Mass Spectrometry Data

| Technique | Expected Information |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the thiazole ring. The C-H stretching and bending vibrations of the isopropyl and cyclopropyl groups would also be prominent.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Thiazole Ring (C=N, C=C) | ~1650-1450 |

| C-H (sp³ - Isopropyl, Cyclopropyl) | ~3000-2850 |

Computational and Theoretical Chemistry Investigations of 4 Cyclopropyl 2 Isopropylthiazole

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For a molecule like 4-Cyclopropyl-2-isopropylthiazole, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

The outputs of DFT calculations include the total energy of the molecule, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich and electron-poor regions of the molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. aimspress.com For instance, the nitrogen and sulfur atoms in the thiazole (B1198619) ring are expected to be electron-rich regions, making them potential sites for interaction with electrophiles or for coordinating to metal ions. researchgate.net

Table 1: Typical Parameters for DFT Calculations of Thiazole Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, offering good accuracy for organic molecules. |

| Basis Set | 6-311G(d,p) or similar | A set of mathematical functions used to build the molecular orbitals. This level is common for geometry optimization and electronic property calculations. researchgate.netmdpi.com |

| Task | Geometry Optimization | To find the lowest energy (most stable) conformation of the molecule. |

| Task | Frequency Calculation | To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (e.g., IR). researchgate.net |

| Property | Molecular Electrostatic Potential (MEP) | To visualize electron density and predict sites of reactivity. aimspress.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. pku.edu.cn The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cnresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the π-system of the ring. Analysis of these orbitals helps in predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Conceptual Energy Value (eV) | Significance |

|---|---|---|

| HOMO | -5.3 to -6.5 | Represents the ability to donate an electron; a higher energy value indicates a better electron donor. researchgate.net |

| LUMO | -1.2 to -1.7 | Represents the ability to accept an electron; a lower energy value indicates a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.7 to 4.5 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. aimspress.comresearchgate.net |

Note: These values are conceptual and based on typical ranges observed for similar heterocyclic compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, such as in the presence of a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity of a molecule within the active site of a receptor. nih.govresearchgate.net For this compound, docking studies could be performed against various protein targets, such as kinases or enzymes involved in microbial pathogenesis, where thiazole derivatives have shown activity. nih.govresearchgate.net

The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the protein. A scoring function is then used to rank the poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results can reveal key amino acid residues that are crucial for binding and can guide the rational design of more potent analogues. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Thiazole Ligand

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Secreted Aspartate Protease (SAP) | -8.5 | ASP32, GLY86 | Hydrogen Bond |

| ILE122, VAL78 | Hydrophobic Interaction | ||

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LEU83, LYS33 | Hydrogen Bond with thiazole N |

| ILE10, VAL18 | Hydrophobic interaction with isopropyl group |

Note: This table is illustrative, based on docking studies of similar thiazole-containing compounds against known targets. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. nih.gov MD simulations are used to study the conformational flexibility of this compound and to assess the stability of its complex with a protein target over time. mdpi.comnih.gov

Table 4: Objectives and Outputs of Molecular Dynamics Simulations

| Objective | Simulation Detail | Key Output Metric | Interpretation |

|---|---|---|---|

| Conformational Analysis | Simulation of the isolated ligand in a solvent (e.g., water). | Dihedral angle distributions, Conformational clusters. | Identifies the most stable and accessible conformations of the molecule in solution. mdpi.com |

| Binding Stability Assessment | Simulation of the ligand-protein complex in a solvent box. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | A stable RMSD indicates the complex is not drifting from its initial docked pose. RMSF shows flexible regions of the protein. nih.gov |

| Interaction Analysis | Monitoring distances and angles between ligand and protein atoms. | Hydrogen bond occupancy, Radial distribution functions. | Quantifies the stability and lifetime of specific interactions predicted by docking. |

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity and exploring potential mechanistic pathways of a molecule without the need for physical experimentation. nih.gov For this compound, DFT calculations are the foundation for these predictions.

The electronic properties derived from DFT, such as the distribution of charges and the molecular electrostatic potential (MEP), highlight the most probable sites for chemical reactions. mdpi.com Regions of negative potential on the MEP map (typically around heteroatoms like nitrogen and sulfur) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Furthermore, reactivity descriptors such as chemical potential, hardness, and the Fukui function can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of reactivity. By comparing the energies of potential intermediates and transition states along a proposed reaction coordinate, computational chemistry can help elucidate the most likely mechanistic pathway for a given transformation, such as electrophilic substitution on the thiazole ring or reactions involving the side chains.

Table 5: Linking Computational Outputs to Reactivity Prediction

| Computational Output | Property | Predicted Reactivity/Mechanistic Insight |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential (red) regions | Sites for electrophilic attack (e.g., protonation, alkylation). aimspress.com |

| Molecular Electrostatic Potential (MEP) | Positive potential (blue) regions | Sites for nucleophilic attack. |

| HOMO Density | Regions with high HOMO coefficient | Sites likely to act as a nucleophile or donate electrons in a reaction. pku.edu.cn |

| LUMO Density | Regions with high LUMO coefficient | Sites likely to act as an electrophile or accept electrons in a reaction. pku.edu.cn |

| Calculated Transition State Energies | Energy barrier of a reaction step | Determines the feasibility and rate of a proposed mechanistic pathway. nih.gov |

Computational Approaches for Off-Target Interaction Prediction

The prediction of unintended interactions between a chemical compound and biological targets, known as off-target effects, is a critical aspect of modern chemical safety and drug discovery. For a compound like this compound, computational, or in silico, methods provide a rapid and cost-effective initial screening to identify potential off-target interactions that could lead to unforeseen biological effects. These approaches use the compound's structure to predict its binding affinity to a wide array of proteins, thereby highlighting potential safety liabilities before extensive laboratory testing is undertaken.

Most small molecules can interact with multiple, often unknown, biological targets. These off-target interactions can sometimes lead to adverse events. nih.govnih.gov Early identification of these potential interactions is key to mitigating risks. Computational toxicology leverages mathematical models and computer simulations to forecast the harmful effects of chemical compounds on the human body or the environment. nih.govbenthambooks.com This field combines rule-based systems, molecular docking, pharmacophore modeling, and other computational techniques to assess a compound's potential for toxicity. nih.gov

A variety of computational strategies are employed to predict these interactions. Key methods include reverse docking, pharmacophore modeling, and machine learning-based approaches, which analyze a compound's features to estimate its activity at various protein targets. biorxiv.orgdovepress.comresearchgate.net

Reverse Docking and Virtual Screening

Reverse docking is a prominent computational technique used to identify the potential protein targets of a small molecule. frontiersin.org Unlike traditional docking, which screens a library of compounds against a single protein target, reverse docking screens a single compound, such as this compound, against a large database of 3D protein structures. researchgate.netfrontiersin.org This process helps to identify proteins with which the molecule might interact strongly, suggesting potential off-target effects. biorxiv.orgfrontiersin.org The strength of this binding is estimated using scoring functions, which calculate the interaction energy between the compound and each protein. frontiersin.org Proteins are then ranked by their docking scores to prioritize them as potential off-targets. frontiersin.org

For a compound like this compound, a reverse docking simulation would be performed against a comprehensive protein database, such as the human proteome. The results can highlight unexpected interactions that warrant further investigation. For instance, a hypothetical reverse docking study might predict interactions with metabolic enzymes or receptors unrelated to any intended activity.

Table 1: Illustrative Reverse Docking Results for this compound

This interactive table presents hypothetical data from a reverse docking simulation for this compound against a panel of common off-target protein families. The docking score represents the predicted binding affinity, where a lower (more negative) value indicates a stronger potential interaction.

Pharmacophore Modeling

Pharmacophore modeling is another powerful in silico tool used for predicting off-target interactions. dovepress.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models can be used to screen compound databases or to predict a molecule's potential to bind to off-targets, including those associated with adverse drug reactions (ADRs) or toxicity. dovepress.comnih.govyoutube.com

For this compound, pharmacophore models of known toxicity-related proteins, such as cytochrome P450 (CYP) enzymes, can be used to assess the likelihood of interaction. dovepress.com For example, a model for the CYP3A4 enzyme would define the specific spatial arrangement of hydrophobic groups, hydrogen bond acceptors, and donors that are critical for binding. If the structure of this compound matches this pharmacophore, it indicates a potential interaction that could affect its metabolism.

Table 2: Example Pharmacophore-Based Off-Target Screening for this compound

This interactive table shows potential off-target interactions for this compound identified through pharmacophore screening. The "Fit Score" indicates how well the compound's structure matches the pharmacophore model of a given off-target. A higher score suggests a greater likelihood of interaction.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR)

In recent years, machine learning (ML) and artificial intelligence (AI) have become central to computational toxicology. acs.org These methods use algorithms to learn from large datasets of compound structures and their known biological activities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, establish a mathematical relationship between the chemical structure and the biological or toxicological activity of a compound. nih.gov

For off-target prediction, a QSAR model could be trained on a dataset of diverse chemicals with known binding data for a panel of off-target proteins. The model would then use the structural features of this compound to predict its probability of interacting with those same proteins. These advanced models can analyze thousands of potential interactions simultaneously, providing a comprehensive profile of a compound's likely off-target activities. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Strategies Based on the Thiazole Scaffold

Systematic Derivatization and Substituent Effects on Molecular Function

Systematic derivatization of the thiazole (B1198619) scaffold is a cornerstone of SAR studies, aimed at understanding how different chemical groups at various positions on the ring influence biological activity. Research into thiazole-based compounds, such as c-Met kinase inhibitors, demonstrates that even subtle changes can have a significant impact. nih.govnih.gov

For instance, modifying the substituents at the C2 and C4 positions of the thiazole ring can dramatically alter a compound's potency and selectivity. In one study on c-Met inhibitors, fixing the moieties at other positions and altering the thiazole ring itself revealed that the relative position of the heteroatoms had a non-negligible influence on activity. nih.gov The process involves synthesizing a library of analogues where specific substituents are systematically varied and then assessing their biological activity, often measured as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Illustrative SAR Data for Thiazole Derivatives as Kinase Inhibitors This table illustrates how systematic changes to substituents on a thiazole core can affect inhibitory activity. The data is hypothetical but representative of typical SAR findings.

These studies reveal that bulky or electron-donating/withdrawing groups can influence how the molecule fits into a protein's binding pocket and interacts with key amino acid residues. The goal is to identify substituents that maximize desired activity while minimizing off-target effects.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For thiazole-based compounds, the pharmacophore often includes the thiazole ring itself as a central scaffold, which can participate in hydrogen bonding via its nitrogen atom. nih.gov The substituents provide additional points of interaction, such as hydrophobic contacts or further hydrogen bonds.

Lead optimization is the iterative process of refining a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. The principles involve:

Target-Oriented Modification : Altering the lead structure to enhance interactions with the biological target. For example, if a binding pocket has a hydrophobic region, adding a lipophilic group like an isopropyl or cyclopropyl (B3062369) moiety can increase binding affinity.

Physicochemical Property Tuning : Adjusting properties like lipophilicity (LogP), solubility, and metabolic stability. The thiazole and thiadiazole moieties are often introduced to tune these properties. nih.gov

Bioisosteric Replacement : Swapping one functional group with another that has similar physical or chemical properties to improve the molecule's profile. For example, a thiadiazole can be considered a bioisostere of a thiazole. nih.gov

Through this process, a compound like 4-cyclopropyl-2-isopropylthiazole can be seen as an optimized structure where the substituents are chosen to confer specific advantages.

Cyclopropyl Moiety's Role in Molecular Rigidity and Conformational Restriction

The cyclopropyl group is not just a simple hydrophobic substituent; it is a powerful tool in medicinal chemistry for imparting conformational rigidity. iris-biotech.de Unlike flexible alkyl chains, the three-membered ring of a cyclopropane (B1198618) is rigid and planar. nih.govresearchgate.net When attached to a scaffold like thiazole, it locks the orientation of adjacent functionalities, reducing the number of possible conformations the molecule can adopt.

This conformational restriction has several benefits:

Entropic Advantage : By pre-organizing the molecule into a conformation that is favorable for binding to its target, the entropic penalty of binding is reduced. This can lead to a significant increase in binding affinity and potency. iris-biotech.deresearchgate.net

Improved Selectivity : A more rigid molecule is less likely to fit into the binding sites of off-target proteins, potentially leading to fewer side effects.

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This can increase the molecule's half-life in the body.

The cyclopropyl group acts as a "conformationally restricted analogue" of other, more flexible groups, which is highly useful for studying structure-activity relationships. iris-biotech.deresearchgate.net

Isopropyl Group's Influence on Molecular Recognition and Lipophilicity

The isopropyl group [(CH₃)₂CH-] at the C2 position also plays a critical role in defining the molecule's properties. Its influence can be understood in terms of two key areas: molecular recognition and lipophilicity.

Table 2: Comparison of Physicochemical Properties of Common Substituents This table provides a comparison of the calculated logP (clogP), a measure of lipophilicity, for different substituents.

Mechanistic Investigations of Molecular Interactions and Biological Engagement

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

The inhibitory activity of molecules containing the 4-Cyclopropyl-2-isopropylthiazole substructure is best understood through the lens of simeprevir's interaction with the HCV NS3/4A protease. Simeprevir (B1263172) is a competitive, reversible, and noncovalent inhibitor of this viral enzyme, which is crucial for viral replication. nih.gov The macrocyclic structure of simeprevir, which includes the this compound moiety, contributes to its high affinity and selectivity for the enzyme's active site. nih.gov

Kinetic Studies of Enzyme-Ligand Binding

Kinetic studies of simeprevir reveal its potent inhibitory action on the HCV NS3/4A protease. The inhibition is characterized by a rapid association with the enzyme and a slow dissociation from the active site, a hallmark of effective drug candidates. nih.gov The presence of the 4-isopropylthiazol-2-yl substituent has been shown to be crucial for achieving high potency. For instance, the introduction of this group in the development of simeprevir led to compounds with significantly improved inhibition constants (Ki). acs.org

| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) |

| Precursor without 4-isopropylthiazolyl group | HCV NS3/4A Protease | Weaker |

| Simeprevir (containing 4-isopropylthiazolyl) | HCV NS3/4A Protease | Potent (nanomolar range) |

This table illustrates the conceptual impact of the 4-isopropylthiazolyl moiety on inhibitory potency based on developmental studies of simeprevir.

Role of this compound as a Substructure in Active Pharmaceutical Ingredients (e.g., Simeprevir)

The primary significance of this compound in medicinal chemistry lies in its role as a critical building block for active pharmaceutical ingredients like simeprevir. acs.org In the development of simeprevir, the incorporation of a 4-isopropylthiazol-2-yl derivative was a key optimization step. This substructure was found to significantly improve the cell membrane permeability of the drug candidate, a crucial factor for oral bioavailability. acs.org For example, a derivative with a 4-isopropylthiazol-2-yl group showed markedly better Caco-2 permeability compared to a similar compound with an unsubstituted thiazol-2-yl group. acs.org This highlights the strategic importance of the isopropyl and cyclopropyl (B3062369) groups in modulating the physicochemical properties of the final drug molecule.

| Compound Feature | Effect on Permeability (Caco-2 cells) |

| Thiazol-2-yl derivative | Low permeability |

| 4-isopropylthiazol-2-yl derivative | Significantly improved permeability |

This table demonstrates the positive impact of the 4-isopropylthiazol-2-yl group on the permeability of simeprevir precursors.

Advanced Research Applications and Future Directions in Thiazole Chemistry

4-Cyclopropyl-2-isopropylthiazole as a Chemical Probe and Building Block in Complex Syntheses

The thiazole (B1198619) core is a fundamental building block for generating lead compounds in drug discovery. nih.gov Its derivatives are integral to a wide array of natural products and are pivotal in medicinal chemistry. nih.gov The specific substitution pattern on the thiazole ring dictates its utility and biological activity. While extensive research on this compound itself is not widely documented in public literature, its structural components—the cyclopropyl (B3062369) and isopropyl groups attached to a thiazole scaffold—are of significant interest in the synthesis of complex and bioactive molecules.

The cyclopropyl moiety, in particular, has gained considerable attention in drug design, with an increasing number of compounds featuring this group entering clinical trials. nih.gov Its incorporation can lead to improved metabolic stability, binding affinity, and potency. Highlighting this trend, researchers have designed and synthesized a series of hydrazinylthiazole derivatives containing a cyclopropyl group, which were subsequently evaluated for their antifungal, anticonvulsant, and anti-Toxoplasma gondii activity. nih.gov

Similarly, the isopropyl group is a feature in other explored thiazole structures. For instance, a series of 4-isopropylthiazole-2-carbohydrazide analogs have been synthesized and evaluated for their potential as antibacterial, antifungal, and antitubercular agents. nih.gov The findings suggested that the substituted 4-isopropylthiazole (B170079) moiety plays a crucial role in the antitubercular properties of this class of compounds. nih.gov

These examples underscore the value of the cyclopropyl-thiazole and isopropyl-thiazole motifs as versatile building blocks. Although this compound has not been extensively characterized as a chemical probe, its structure represents a logical convergence of synthetically valuable pharmacophores, making it a compound of interest for future exploration in the creation of novel and complex therapeutic agents.

Design of Novel Thiazole-Containing Hybrid Compounds and Multitargeting Agents

A prominent strategy in modern drug discovery involves the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single entity. This approach aims to leverage the biological activities of the individual components to create compounds with enhanced potency, novel mechanisms of action, or the ability to engage multiple biological targets simultaneously. The thiazole scaffold is frequently employed in this molecular hybridization strategy.

Recent research has yielded a variety of novel thiazole-containing hybrid compounds with significant therapeutic potential:

Pyridine-Thiazole Hybrids: Novel pyridine-thiazole hybrid molecules have been synthesized and shown to possess high antiproliferative activity against several human tumor cell lines, including colon, breast, and lung carcinomas. nih.gov

Thiazole-Piperazine Hybrids: In the search for treatments for Alzheimer's disease, new thiazole-clubbed piperazine (B1678402) derivatives have been designed as multitarget agents. These compounds have demonstrated potent inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), as well as an ability to inhibit β-amyloid aggregation and chelate metal ions. nih.gov

Thiazole-Benzimidazole Hybrids: A series of novel hybrid compounds combining thiazole and benzimidazole (B57391) scaffolds were synthesized and screened for antimicrobial activity, showing noteworthy zones of inhibition against various bacterial and fungal strains. researchgate.net

Furthermore, the concept of multitargeting agents is exemplified by thiazole derivatives designed to act as dual inhibitors. For example, certain novel thiazole-based derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. nih.gov

Strategies for Scaffold Hopping and Chemotype Diversification

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. researchgate.netglobalresearchonline.net This approach is crucial for discovering new chemotypes with improved properties, such as enhanced efficacy, better pharmacokinetic profiles, or novel intellectual property. The thiazole ring and its derivatives are often central to these diversification efforts.

A key approach to scaffold hopping involves the synthesis of entirely new heterocyclic systems that can act as bioisosteric replacements for existing scaffolds. A notable example is the recent development of 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole (ThTz), a previously unknown [5-5]-fused heteroaromatic system. Researchers have established a scalable synthesis for this novel ring system, which is designed to serve as a valuable building block to promote scaffold hopping strategies in drug discovery. The functionalization of this new scaffold allows for the creation of a diverse library of compounds based on a novel core.

Another strategy involves the use of versatile precursors to generate new fused heterocyclic systems. Thiazolidinone-related compounds, for instance, can serve as heterodienes in hetero-Diels–Alder reactions to produce thiopyrano[2,3-d]thiazole scaffolds. This method allows for the creation of complex, polycondensed molecules from simpler starting materials, effectively diversifying the available chemical space and providing new scaffolds for therapeutic development.

Integration of Computational and Experimental Approaches in Thiazole Research

The synergy between computational modeling and experimental synthesis and testing has become indispensable in modern thiazole chemistry. This integrated approach accelerates the drug discovery process, allowing for more rational design and efficient identification of promising lead compounds.

Computational tools are widely employed at various stages of research:

Rational Design and Screening: Molecular docking studies are used to predict the binding interactions of newly designed thiazole derivatives with their biological targets. For example, docking simulations were used to analyze the binding of thiazole-piperazine hybrids within the active site of acetylcholinesterase, helping to explain their significant potency. nih.gov Similarly, the interactions of novel azo-thiazole derivatives were examined using in silico molecular docking to optimize their potential as therapeutic molecules.

Structure-Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate molecular properties and to correlate theoretical data with experimental results. Researchers have successfully used DFT calculations to confirm the structures of newly synthesized thiazole derivatives by comparing computed FT-IR and NMR spectra with experimental data, finding excellent agreement between them.

Elucidating Mechanisms: In a study of thiazole derivatives as antifungal agents, the integration of computational analyses (including molecular docking, dynamics, and DFT) with experimental evaluations (synthesis and anti-biofilm assays) allowed for the efficient identification of effective biofilm inhibitors. This combined approach provides deeper insights into the structure-activity relationships and mechanisms of action.

This powerful combination of in silico and in vitro/in vivo studies streamlines the path from initial concept to validated candidate. For instance, after experimental work identified that a sulfathiazole-montmorillonite system improved the drug's poor solubility, computational studies provided a more detailed insight into the specific interactions between the drug and the clay carrier at an atomistic level.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-cyclopropyl-2-isopropylthiazole, and how do reaction conditions influence yield?

- Answer : High-yield syntheses (87–96%) have been achieved via cyclocondensation reactions. For example, cyclopropyl and isopropyl substituents are introduced using allyl or aryl imino precursors under reflux conditions. Reaction time, temperature, and catalyst selection significantly impact yield, as seen in analogs like 3-Allyl-2-(3'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4c) and 3-Allyl-2-(4'-ethylphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole (4b) . Optimization requires iterative testing of substituent compatibility.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer : ¹H-NMR and ¹³C-NMR are critical for confirming regiochemistry and substituent orientation. For instance, analogs such as 4c showed distinct aromatic proton signals at δ 6.8–7.5 ppm and cyclopropyl methylene protons at δ 1.2–1.5 ppm . FT-IR can validate functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What safety protocols are recommended for handling thiazole derivatives during synthesis?

- Answer : Use PPE including nitrile gloves, face shields, and EN 166-compliant safety goggles. Avoid skin contact with intermediates, as seen in protocols for 4-(thiazol-2-yl)morpholine . Work under fume hoods to prevent inhalation of volatile byproducts. For analogs like 2-isopropylthiazole-4-carbaldehyde, emergency measures include rinsing eyes with water and using artificial respiration if inhaled .

Advanced Research Questions

Q. How does the cyclopropane ring influence the electronic properties and reactivity of this compound?

- Answer : The cyclopropane ring introduces angle strain, enhancing electrophilic reactivity at the thiazole sulfur. Computational studies (not directly reported but inferred from similar systems) suggest increased electron density at the thiazole core, which may facilitate nucleophilic substitutions or coordination with metal catalysts. Substituent effects on ring strain can be modeled using DFT calculations .

Q. What strategies resolve contradictions in reported spectral data for thiazole derivatives with cyclopropyl groups?

- Answer : Discrepancies in NMR shifts (e.g., cyclopropyl proton signals varying by solvent polarity) require cross-validation with 2D techniques (COSY, HSQC). For example, 4c’s ¹³C-NMR showed a cyclopropyl carbon at δ 12.5 ppm in CDCl₃, but DMSO-d₆ may deshield it to δ 14.2 ppm . Reproducibility tests under standardized conditions (solvent, concentration) are essential.

Q. Can this compound serve as a pharmacophore in anticancer or antiviral drug design?

- Answer : Thiazole derivatives with cyclopropyl groups (e.g., compound 40 in ) exhibit activity against cancer and viral targets by inhibiting platelet aggregation or viral proteases . Structure-activity relationship (SAR) studies could explore modifications to the isopropyl or cyclopropyl groups to enhance binding affinity.

Q. How do steric effects from the isopropyl group impact regioselectivity in thiazole functionalization?

- Answer : The bulky isopropyl group directs electrophilic substitutions to the less hindered C5 position of the thiazole ring. This was observed in halogenation and nitration reactions of analogs like 2-methyl-4-thiazolyl derivatives . Kinetic vs. thermodynamic control can be probed via time-resolved NMR.

Q. What computational tools predict the stability of this compound under varying pH and temperature conditions?

- Answer : Molecular dynamics (MD) simulations using software like Gaussian or Amber can model degradation pathways. For example, protonation at the thiazole nitrogen under acidic conditions may lead to ring-opening, as inferred from FT-IR data on similar compounds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.